molecular formula C7H8O4S2 B14078087 Methyl 3-(methanesulfonyl)thiophene-2-carboxylate CAS No. 62353-79-1

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate

Cat. No.: B14078087
CAS No.: 62353-79-1
M. Wt: 220.3 g/mol
InChI Key: ZRXJXXHWOBQCJS-UHFFFAOYSA-N
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Description

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis. Thiophene itself is a five-membered aromatic ring containing one sulfur atom, and its derivatives are known for their biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminosulfonylthiophene-2-carboxylate
  • Methyl 3-hydroxythiophene-2-carboxylate
  • Methyl 3-chlorothiophene-2-carboxylate

Uniqueness

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate is unique due to its methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables unique synthetic transformations compared to other thiophene derivatives .

Properties

CAS No.

62353-79-1

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

IUPAC Name

methyl 3-methylsulfonylthiophene-2-carboxylate

InChI

InChI=1S/C7H8O4S2/c1-11-7(8)6-5(3-4-12-6)13(2,9)10/h3-4H,1-2H3

InChI Key

ZRXJXXHWOBQCJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)C

Origin of Product

United States

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